molecular formula C9H7NO B073935 Isoquinoline N-oxide CAS No. 1532-72-5

Isoquinoline N-oxide

Cat. No. B073935
Key on ui cas rn: 1532-72-5
M. Wt: 145.16 g/mol
InChI Key: RZIAABRFQASVSW-UHFFFAOYSA-N
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Patent
US07147935B2

Procedure details

69.3 g (448 mmol) of isoquinoline N-oxide (made by Tokyo Kasei) and 225 ml of chloroform were placed and dissolved in a 1 liter-three-necked flask, and under stirring and cooling with ice, 219.6 g (1432 mmol) of phosphorus oxychloride was gradually added dropwise thereto while the internal temperature was held at 15–20° C. Thereafter, the temperature was raised, and reflux under stirring was performed for 3 hours. The reaction product was cooled by standing to room temperature and poured into iced water. After extraction with ethyl acetate, the organic layer washed with water until neutrality, and the solvent was removed under a reduced pressure to provide a dry solid, which was then purified by silica gel column chromatography (eluent: chloroform/hexane=5/1) to obtain 35.5 g (yield: 44.9%) of 1-chloroisoquinoline white crystal.
Quantity
69.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Quantity
219.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44.9%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N+:2]=1[O-].C(Cl)(Cl)[Cl:13].P(Cl)(Cl)(Cl)=O>O>[Cl:13][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
69.3 g
Type
reactant
Smiles
C1=[N+](C=CC2=CC=CC=C12)[O-]
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
219.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a 1 liter-three-necked flask
ADDITION
Type
ADDITION
Details
was gradually added dropwise
CUSTOM
Type
CUSTOM
Details
was held at 15–20° C
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the temperature was raised
TEMPERATURE
Type
TEMPERATURE
Details
reflux
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled
CUSTOM
Type
CUSTOM
Details
by standing to room temperature
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with water until neutrality
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a dry solid, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (eluent: chloroform/hexane=5/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g
YIELD: PERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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